molecular formula C10H12N2O B15313187 2-(4-Amino-1H-indol-1-yl)ethan-1-ol CAS No. 1253225-86-3

2-(4-Amino-1H-indol-1-yl)ethan-1-ol

Cat. No.: B15313187
CAS No.: 1253225-86-3
M. Wt: 176.21 g/mol
InChI Key: HSHSWQCMPASSBN-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-1-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole ring system substituted with an amino group at the 4-position and an ethan-1-ol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-indol-1-yl)ethan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a suitable phenylhydrazine derivative and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(4-Amino-1H-indol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino group and ethan-1-ol group can also contribute to the compound’s activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

2-(4-Amino-1H-indol-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethan-1-ol group on the indole ring allows for unique interactions and reactivity compared to other indole derivatives .

Properties

CAS No.

1253225-86-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-aminoindol-1-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9-2-1-3-10-8(9)4-5-12(10)6-7-13/h1-5,13H,6-7,11H2

InChI Key

HSHSWQCMPASSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCO)N

Origin of Product

United States

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